molecular formula C19H21NO2 B1487705 5-(2-adamantyl)-1H-indole-2-carboxylic acid CAS No. 1306739-17-2

5-(2-adamantyl)-1H-indole-2-carboxylic acid

Cat. No. B1487705
CAS RN: 1306739-17-2
M. Wt: 295.4 g/mol
InChI Key: LTVQMENZBODPRM-UHFFFAOYSA-N
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Description

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .


Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, the adamantyl radical can be generated using a chlorine radical, which is initially produced via homolysis of peroxide .


Molecular Structure Analysis

Adamantane molecules can be described as the fusion of three cyclohexane rings . The molecule is both rigid and virtually stress-free .


Chemical Reactions Analysis

Adamantane derivatives can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .


Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor . It is the simplest diamondoid . The adamantane molecule is both rigid and virtually stress-free .

Scientific Research Applications

Synthesis and Structural Analysis

5-(2-adamantyl)-1H-indole-2-carboxylic acid and its derivatives are used in the synthesis of various compounds with potential pharmacological applications. For instance, 2-adamantyl and adamantylmethyl-5-aryl-1,3,4-oxadiazoles, synthesized from adamantan-1-carboxylic acid, have shown inhibitory activity against HIV-1 and HIV-2, indicating potential antiviral properties. The synthesis of these compounds involves cyclodehydration and is supported by spectroanalytical techniques, with crystal structure determination verifying the synthesized compounds (Khan et al., 2012). Additionally, the adamantyl moiety has been incorporated into indole derivatives, showing potential for antiparkinsonian activity. The adamantyl-indole derivatives have been synthesized, and their structures were confirmed through elemental and spectral analysis (Kumar et al., 2011).

Molecular Docking and Drug Design

Compounds containing the adamantyl moiety are also used in molecular docking studies to predict interactions with target proteins, which is crucial in drug design. For example, 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, synthesized using 1H-indole-2-carboxylic acids, have been studied through molecular docking to understand their binding interactions with the target protein EGFR (Reddy et al., 2022).

Synthetic Chemistry and Method Development

Moreover, this compound derivatives are involved in developing synthetic methods and studying chemical reactions. For instance, the Wolff rearrangement of α-diazohomoadamantanone, leading to adamantane 2-carboxylic acid, provides insights into the reaction mechanisms, indicating minimal oxiren participation in this polycyclic system (Majerski & Redvanly, 1972). Additionally, the behavior of adamantyl-carboxylic acids during Kolbe electrolysis has been studied, offering insights into the formation of radical-derived and carbonium ion-derived products, aiding in understanding organic electrochemistry (Zorge, Strating, & Wynberg, 2010).

Mechanism of Action

Target of Action

Adamantane derivatives are known to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are often used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers .

Mode of Action

For instance, some adamantane derivatives have been found to exhibit anti-influenza activity . The specific interactions of 5-(2-adamantyl)-1H-indole-2-carboxylic acid with its targets would depend on the specific biochemical properties of the compound and the nature of the target.

Biochemical Pathways

For instance, some adamantane derivatives have been found to exhibit anti-influenza activity, suggesting that they may interact with viral proteins and interfere with viral replication .

Pharmacokinetics

It is known that adamantane derivatives can have unique stability and reactivity compared to simple hydrocarbon derivatives . This suggests that the ADME properties of this compound may be influenced by its adamantane structure.

Result of Action

It is known that adamantane derivatives can have diverse applications in medicinal chemistry, suggesting that they may have various biological effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reactivity of adamantane derivatives can be influenced by the presence of other chemical species . Additionally, the stability of adamantane derivatives can be affected by temperature and other environmental conditions .

Safety and Hazards

Safety and hazards can vary widely depending on the specific adamantane derivative. For example, 2-Methyl-2-adamantyl acrylate can cause skin and eye irritation .

Future Directions

Future research in the field of adamantane chemistry could focus on the development of new synthesis methods, the exploration of novel applications, and the design of new adamantane derivatives with improved properties .

properties

IUPAC Name

5-(2-adamantyl)-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c21-19(22)17-9-13-8-12(1-2-16(13)20-17)18-14-4-10-3-11(6-14)7-15(18)5-10/h1-2,8-11,14-15,18,20H,3-7H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVQMENZBODPRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3C4=CC5=C(C=C4)NC(=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301192700
Record name 5-Tricyclo[3.3.1.13,7]dec-2-yl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301192700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1306739-17-2
Record name 5-Tricyclo[3.3.1.13,7]dec-2-yl-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306739-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Tricyclo[3.3.1.13,7]dec-2-yl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301192700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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